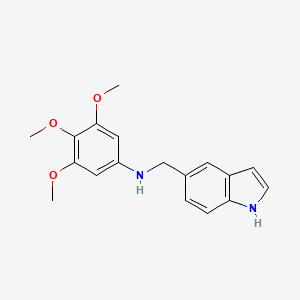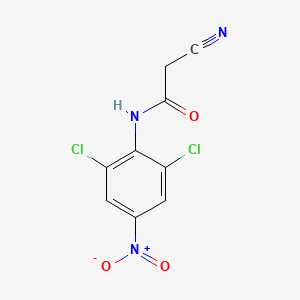
Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a heterocyclic compound that features a naphthyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone or ketoester, followed by cyclization and esterification steps. For instance, the reaction of 2-aminopyridine with a diketone in the presence of an acid catalyst can yield the naphthyridine core, which is then esterified with tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the naphthyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the naphthyridine ring, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use it to study the interactions of naphthyridine derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthyridine core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: The parent compound without the tert-butyl ester group.
Quinoline: A structurally related compound with a single nitrogen atom in the ring.
Isoquinoline: Another related compound with the nitrogen atom in a different position.
Uniqueness: Tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its stability and solubility. This makes it more suitable for certain synthetic applications compared to its analogs. Additionally, the tetrahydro structure provides a different reactivity profile, allowing for unique chemical transformations.
Eigenschaften
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-7-6-9-10(15-11)5-4-8-14-9/h6-7,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSHDOQOMJVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)

![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)



![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2507027.png)

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)

![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)

